

An In-depth Technical Guide to 17-Hydroxy Sprengerinin C

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| Compound of Interest | | |
|----------------------|---------------------------|-----------|
| Compound Name: | 17-Hydroxy sprengerinin C | |
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This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of **17-Hydroxy sprengerinin C**, a steroidal saponin. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Properties

17-Hydroxy sprengerinin C is a complex steroidal glycoside. Its core structure is a pennogenin aglycone, which is a type of spirostanol steroid. This aglycone is glycosidically linked to a trisaccharide chain. Based on available data, the compound has been isolated from the rhizomes of Polygonatum sibiricum.

Table 1: Chemical and Physical Properties of 17-Hydroxy Sprengerinin C



| Property | Value | Source |
|-------------------|--|---------------------------------|
| Molecular Formula | C44H70O17 | PubChem[1] |
| Molecular Weight | 871.0 g/mol | PubChem[1] |
| IUPAC Name | (2S,3R,4R,5R,6S)-2- [(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2- [(1R,2S,4S,5'R,6R,7S,8S,9S,1 2S,13R,16S)-8-hydroxy- 5',7,9,13-tetramethylspiro[5- oxapentacyclo[10.8.0.0 ² , ⁹ .0 ⁴ , ⁸ . 0 ¹³ , ¹⁸]icos-18-ene-6,2'- oxane]-16-yl]oxy-5- [(2S,3R,4S,5R)-3,4,5- trihydroxyoxan-2-yl]oxyoxan-3- yl]oxy-6-methyloxane-3,4,5- triol | PubChem[1] |
| Synonym | Pennogenin 3-O-alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside | PubChem[1] |
| Physical State | White to off-white powder | Inferred from related compounds |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Inferred from related compounds |

Structural Elucidation and Spectroscopic Data

The definitive structure of **17-Hydroxy sprengerinin C** would be determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).







While the specific experimental NMR data for **17-Hydroxy sprengerinin C** is not readily available in the public domain, Table 2 presents representative ¹H and ¹³C NMR chemical shifts for a structurally similar pennogenin glycoside. This data illustrates the typical chemical shifts observed for the carbon and proton atoms in such molecules. The assignments are based on 2D NMR experiments like COSY, HSQC, and HMBC, which are standard for the structural elucidation of complex natural products.

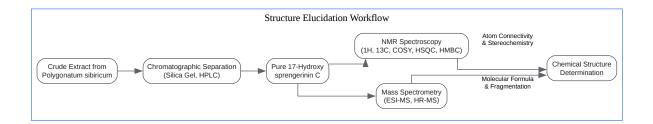
Table 2: Representative ¹H and ¹³C NMR Data for a Pennogenin Glycoside (in CD₃OD)



| Position | ¹³ C (δc) | ¹H (δH, J in Hz) |
|----------|----------------------|------------------|
| Aglycone | | |
| 1 | 38.1 | 1.85, 1.10 |
| 2 | 30.5 | 1.95, 1.75 |
| 3 | 78.2 | 3.55 (m) |
| 4 | 39.5 | 2.45, 2.25 |
| 5 | 141.2 | - |
| 6 | 122.1 | 5.40 (br d, 5.0) |
| | | |
| 16 | 81.5 | 4.50 (m) |
| 17 | 63.1 | - |
| 22 | 110.1 | - |
| 26 | 67.2 | 3.48, 3.40 |
| Glc | | |
| 1' | 105.1 | 4.45 (d, 7.5) |
| 2' | 80.1 | 3.30 (m) |
| | | |
| Xyl | | |
| 1" | 106.2 | 4.55 (d, 7.0) |
| | | |
| Rha | | |
| 1''' | 102.1 | 5.15 (br s) |
| 6''' | 18.5 | 1.30 (d, 6.0) |



Note: This is representative data for a similar compound and not the specific data for **17-Hydroxy sprengerinin C**. The exact chemical shifts will vary.



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Caption: Workflow for the isolation and structural elucidation of **17-Hydroxy sprengerinin C**.

Experimental Protocols

The following is a generalized experimental protocol for the isolation and characterization of steroidal saponins like **17-Hydroxy sprengerinin C** from Polygonatum sibiricum, based on methodologies reported for similar compounds.

3.1. Extraction and Isolation

- Plant Material Preparation: The air-dried and powdered rhizomes of Polygonatum sibiricum are the starting material.
- Extraction: The powdered rhizomes are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. The saponin-rich fraction is typically found in the n-butanol extract.



- Column Chromatography: The n-butanol extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the
 target compound are further purified by preparative reversed-phase HPLC (RP-HPLC) using
 a methanol-water or acetonitrile-water gradient to yield the pure 17-Hydroxy sprengerinin
 C.

3.2. Structure Characterization

- Mass Spectrometry: The molecular weight and formula of the pure compound are determined using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).
- NMR Spectroscopy: The structure is elucidated by acquiring ¹H and ¹³C NMR spectra. 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to assign the chemical shifts. The stereochemistry is determined by analyzing coupling constants and through NOESY experiments.
- Acid Hydrolysis: To identify the constituent monosaccharides, the saponin is hydrolyzed with an acid (e.g., 2M HCl). The resulting sugars are then identified by comparison with authentic standards using gas chromatography (GC) or HPLC.

Biological Activity and Proposed Signaling Pathway

Steroidal saponins from Polygonatum species are known to possess various biological activities, including anticancer effects. While the specific mechanism of **17-Hydroxy sprengerinin C** has not been extensively reported, it is proposed that its cytotoxic activity against cancer cells may be mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway. This pathway involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

The proposed signaling pathway for the anticancer activity of **17-Hydroxy sprengerinin C** involves the following key steps:

 Induction of Apoptotic Signal: 17-Hydroxy sprengerinin C may act as a stress signal to the cancer cell.

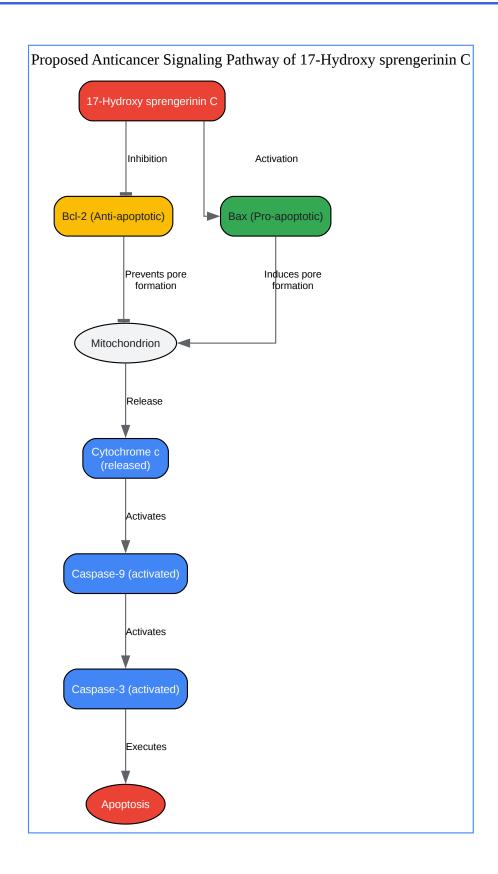
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- Regulation of Bcl-2 Family Proteins: It is hypothesized to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax.
 This shifts the Bax/Bcl-2 ratio in favor of apoptosis.
- Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax level leads to the formation of pores in the mitochondrial outer membrane.
- Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.
- Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of pro-caspase-9 to caspase-9.
- Executioner Caspase Activation: Caspase-9 then cleaves and activates the executioner caspase, pro-caspase-3, into its active form, caspase-3.
- Apoptosis: Active caspase-3 orchestrates the degradation of cellular components, leading to the characteristic morphological changes of apoptosis and cell death.





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Caption: Proposed intrinsic apoptosis pathway induced by 17-Hydroxy sprengerinin C.



Conclusion

17-Hydroxy sprengerinin C is a steroidal saponin with a complex chemical structure. While further research is needed to fully elucidate its biological activities and mechanism of action, its structural similarity to other cytotoxic saponins suggests potential as an anticancer agent. The protocols and data presented in this guide provide a framework for researchers interested in the study of this and related natural products. Future investigations should focus on obtaining detailed spectroscopic data for **17-Hydroxy sprengerinin C** and validating its proposed anticancer signaling pathway in relevant cancer cell lines and in vivo models.

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References

- 1. Steroidal saponins from the rhizomes of Polygonatum sibiricum PubMed [pubmed.ncbi.nlm.nih.gov]
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